N-(piperidin-4-ylmethyl)acetamide
Overview
Description
Synthesis Analysis
Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “N-(piperidin-4-ylmethyl)acetamide” is represented by the empirical formula C8H16N2O . The molecular weight of this compound is 156.23 .
Scientific Research Applications
Antibacterial Activity
N-(piperidin-4-ylmethyl)acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For instance, a study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against various bacterial strains, indicating potential applications in the development of antibacterial agents.
Antimicrobial and Cytotoxic Properties
The antimicrobial activities of certain this compound derivatives have been explored. A study by Mokhtari & Pourabdollah (2013) synthesized derivatives and screened them for activity against pathogenic bacteria and Candida species. These compounds were found to be more effective against fungi than bacteria, highlighting their potential in developing antimicrobial agents.
Enzyme Inhibition
N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibition properties. Khalid et al. (2014) reported that these compounds displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their potential use in treating conditions like Alzheimer's disease.
DNA and Protein Binding Studies
N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl)acetamide derivatives have been synthesized and evaluated for their DNA and protein-binding interactions. Raj (2020) found that these compounds interact with DNA via intercalation and exhibit strong binding with proteins like Bovine Serum Albumin (BSA). These findings are significant for pharmaceutical applications, especially in drug design and development.
Melanin-Concentrating Hormone Receptor Antagonism
Piperidin-4-yl-acetamide derivatives have been studied as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). Berglund et al. (2009) focused on designing these compounds to reduce side effects related to hERG potassium channel affinity. This research indicates potential applications in treating conditions related to the MCH-R1 pathway.
Synthesis of Bioactive Sulfonamides
N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their bioactive properties. Khalid (2012) reported that these derivatives showed promising activity against enzymes like acetylcholinesterase, suggesting their potential application in treating neurological disorders.
Future Directions
Piperidine derivatives, including “N-(piperidin-4-ylmethyl)acetamide”, have significant potential in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to be involved in various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells .
Biochemical Pathways
N-(piperidin-4-ylmethyl)acetamide may potentially influence the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, certain derivatives of this compound have shown significant inhibitory bioactivity, indicating its potential role in regulating cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions at the molecular level are crucial for understanding how this compound exerts its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s stability is essential for maintaining its bioactivity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its bioactivity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYMBOECAAAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402122 | |
Record name | N-(piperidin-4-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71207-33-5 | |
Record name | N-(piperidin-4-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-4-ylmethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.